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Compound of Interest

Compound Name: Ethyl 3-pyridylacetate

Cat. No.: B052950

Spectroscopic Data of Ethyl 3-pyridylacetate: A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-
pyridylacetate, a key intermediate in pharmaceutical synthesis. The following sections detail
its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,
along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for Ethyl 3-pyridylacetate is CoH11:NO:2 with a molecular weight of
165.19 g/mol .[1][2] The spectroscopic data is summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR)

The *H NMR spectrum provides information about the hydrogen atoms in the molecule. The
data presented here was obtained in a deuterated chloroform (CDCIs) solvent.
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. . Coupling
Chemical Shift L . .
Multiplicity Integration Constant (J) Assignment

(3) ppm
Hz
J(A,C)=4.8, -

8.57 - 8.46 m 2H Pyridine H-2, H-6
J(B,C)=7.9

7.637 d 1H J(B,C)=7.9 Pyridine H-4
J(A,C)=4.8, o

7.266 dd 1H Pyridine H-5
J(B,C)=7.9

4.163 q 2H J(D,F)=7.2 -O-CH2-CHs

3.618 S 2H - Pyridyl-CH--

1.256 t 3H J(D,F)=7.2 -O-CH2-CHs

Table 1: H NMR data for Ethyl 3-pyridylacetate.[3]
13C NMR (Carbon-13 NMR)

The 13C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (8) ppm Assighment
171.0 C=0 (Ester)
149.9 Pyridine C-2
149.1 Pyridine C-6
136.0 Pyridine C-4
134.4 Pyridine C-3
1235 Pyridine C-5
61.1 -O-CH2-CHs
41.0 Pyridyl-CH2-
14.2 -O-CH2-CHs
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Table 2: 13C NMR data for Ethyl 3-pyridylacetate.

Infrared (IR) Spectroscopy

The IR spectrum identifies the functional groups present in the molecule based on their

vibrational frequencies.

Wavenumber (cm~?) Intensity Assignment
~3050 Medium Aromatic C-H stretch
~2980 Medium Aliphatic C-H stretch
~1735 Strong C=0 (Ester) stretch

~1600, ~1480, ~1430

Medium-Strong

Pyridine ring C=C and C=N

stretching

~1180

Strong

C-O (Ester) stretch

Table 3: Key IR absorption bands for Ethyl 3-pyridylacetate.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming the molecular weight and offering structural clues. The data below

corresponds to electron ionization (EI).

miz Relative Intensity (%) Proposed Fragment
165 Moderate [M]* (Molecular lon)
120 Moderate [M - OCH2CH3s]*

93 High [M - COOCH2CHs]*
92 High [CeHaN]*

65 Moderate [CsHs]+

Table 4: Mass spectrometry fragmentation data for Ethyl 3-pyridylacetate.[1]
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Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol

A sample of Ethyl 3-pyridylacetate (approximately 10-20 mg) is dissolved in about 0.7 mL of
deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an internal
standard. The solution is then transferred to a 5 mm NMR tube.

e 1H NMR Spectroscopy: The *H NMR spectrum is recorded on a 400 MHz spectrometer. A
standard single-pulse experiment is performed with a 90° pulse width, a relaxation delay of 1
second, and an acquisition time of 4 seconds. Typically, 16 scans are acquired for a good
signal-to-noise ratio.

e 13C NMR Spectroscopy: The 3C NMR spectrum is recorded on the same spectrometer at a
frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum.
A relaxation delay of 2 seconds is employed, and several hundred to a few thousand scans
may be necessary to achieve an adequate signal-to-noise ratio due to the low natural
abundance of 13C.

Infrared (IR) Spectroscopy Protocol

For a liquid sample like Ethyl 3-pyridylacetate, the Attenuated Total Reflectance (ATR) or neat
liquid film method is typically used.

o ATR-FTIR: A drop of the neat liquid is placed directly onto the diamond crystal of the ATR
accessory. The spectrum is then recorded by co-adding 32 scans at a resolution of 4 cm~1
over the range of 4000-400 cm~*. A background spectrum of the clean, empty ATR crystal is
recorded prior to the sample measurement and automatically subtracted.

e Neat Liquid Film: A drop of the liquid is placed between two sodium chloride (NacCl) or
potassium bromide (KBr) plates to form a thin film. The plates are then mounted in a sample
holder and the spectrum is recorded as described for the ATR method.

Mass Spectrometry Protocol
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Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a common
method for analyzing volatile compounds like Ethyl 3-pyridylacetate.

A dilute solution of the sample (approximately 1 mg/mL) is prepared in a volatile organic solvent
such as dichloromethane or ethyl acetate. 1 L of this solution is injected into the GC-MS
system.

e Gas Chromatography (GC): A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm
i.d., 0.25 um film thickness) is used. The oven temperature is initially held at 50°C for 2
minutes, then ramped up to 250°C at a rate of 10°C/min, and held at 250°C for 5 minutes.
Helium is used as the carrier gas at a constant flow rate of 1 mL/min.

e Mass Spectrometry (MS): The mass spectrometer is operated in electron ionization (EI)
mode at 70 eV. The ion source temperature is maintained at 230°C and the quadrupole
mass analyzer is scanned from m/z 40 to 400.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like Ethyl 3-pyridylacetate.
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A generalized workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b052950#ethyl-3-pyridylacetate-spectroscopic-data-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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